2-(2-methoxyethyl)-8-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one
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Description
2-(2-methoxyethyl)-8-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C21H27N5O3 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.21138974 g/mol and the complexity rating of the compound is 603. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
CCR8 Antagonists in Respiratory Diseases
Research highlights the application of 3-aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives, related to the compound , as CCR8 antagonists. These compounds have been claimed useful in treating chemokine-mediated diseases, particularly respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis. The focus is on their potential to modulate immune responses, providing a pathway for therapeutic intervention in these conditions (Dr. Peter Norman, 2007).
Synthesis and Structural Analysis
The synthesis and characterization of related compounds, such as 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones, demonstrate the compound's versatility in organic synthesis. These compounds were synthesized from 1,3-diaryl-2-propen-1-ones with barbituric acid and 2-thiobarbituric acid, showcasing the adaptability and potential applications of the compound in synthesizing diverse molecular structures (S. Ahmed et al., 2012).
Microwave-Assisted Synthesis Techniques
The microwave-assisted solid-phase synthesis of piperazines and diazaspirocycles, including 2,9-diazaspiro[5.5]undecanes, underscores the compound's utility in modern synthetic methodologies. This approach highlights the efficiency of synthesizing complex heterocycles, which could be pivotal in the development of new pharmaceuticals or materials (Calum Macleod et al., 2006).
Leveraging Orthosteric Fragments in Drug Design
Investigations into the use of diazaspiro orthosteric fragments for reducing ligand promiscuity across aminergic G-Protein-Coupled Receptors (GPCRs) offer insights into the compound's role in drug design. By utilizing derivatives with varying affinities, researchers aim to develop more selective and efficacious therapeutic agents, minimizing off-target effects and enhancing drug specificity (S. Reilly et al., 2019).
Advanced Organic Synthesis
Further research into the compound's derivatives, such as the synthesis of nitrogen-containing spiro heterocycles via double Michael addition reactions, showcases its role in advancing organic synthesis techniques. These studies contribute to the development of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science (K. Aggarwal et al., 2014).
Properties
IUPAC Name |
2-(2-methoxyethyl)-8-[2-(1,2,4-triazol-1-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-29-12-11-24-13-21(9-7-19(24)27)8-4-10-25(14-21)20(28)17-5-2-3-6-18(17)26-16-22-15-23-26/h2-3,5-6,15-16H,4,7-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHQSTIOUBQXLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2(CCCN(C2)C(=O)C3=CC=CC=C3N4C=NC=N4)CCC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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